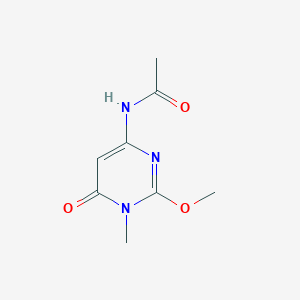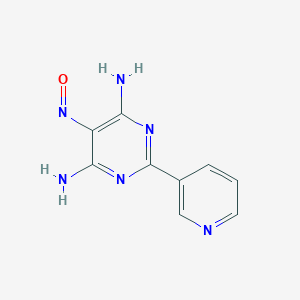![molecular formula C10H8O4 B303393 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, also known as dimethyldihydropyrenequinone (DMDPQ), is a synthetic organic compound that has gained significant attention in the field of chemistry and biology due to its unique chemical structure and potential applications. DMDPQ is a bicyclic molecule that contains a fused ring system with two methoxy groups and two carbonyl groups. In
Wirkmechanismus
The mechanism of action of DMDPQ is not fully understood, but it is believed to involve the interaction of the carbonyl groups with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
DMDPQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMDPQ can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. DMDPQ has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMDPQ is its ease of synthesis and purification. This makes it a readily available compound for use in lab experiments. However, one limitation of DMDPQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on DMDPQ. One area of interest is the development of new synthetic methods for DMDPQ that can improve yields and purity. Another area of interest is the exploration of DMDPQ's potential applications in the field of medicine, particularly in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMDPQ and its downstream effects on cellular processes.
Synthesemethoden
The synthesis of DMDPQ involves the reaction of 2,5-dimethoxybenzaldehyde with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with potassium hydroxide to form DMDPQ. This method has been optimized to produce high yields of DMDPQ with high purity.
Wissenschaftliche Forschungsanwendungen
DMDPQ has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMDPQ is in the field of organic electronics. DMDPQ has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, field-effect transistors, and light-emitting diodes.
Eigenschaften
Produktname |
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
InChI |
InChI=1S/C10H8O4/c1-13-5-3-4-6(14-2)8-7(5)9(11)10(8)12/h3-4H,1-2H3 |
InChI-Schlüssel |
QCWVOKJQWOQRCR-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C2=O |
Kanonische SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



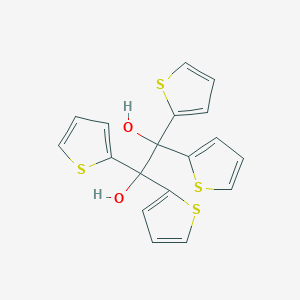
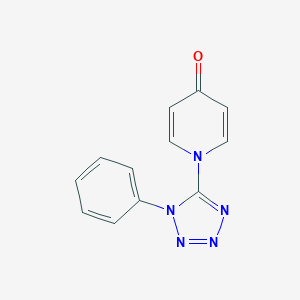
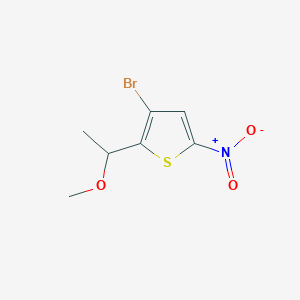
![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
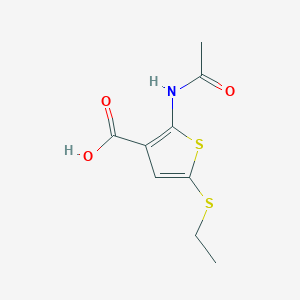
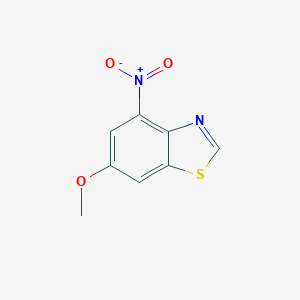
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
